molecular formula C17H25N3O B7920651 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide

Cat. No.: B7920651
M. Wt: 287.4 g/mol
InChI Key: WPGILYVLSSJLMQ-UHFFFAOYSA-N
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Description

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine scaffold, a saturated nitrogen heterocycle that is highly privileged in pharmaceutical science due to its ability to contribute to stereochemistry, explore three-dimensional pharmacophore space, and favorably influence the physicochemical parameters of drug candidates . The molecular structure incorporates a benzyl group on the pyrrolidine nitrogen and a cyclopropyl moiety on the acetamide nitrogen, which may be utilized to fine-tune properties such as lipophilicity and metabolic stability. The primary amino group on the acetamide backbone presents a key functional handle for further chemical derivatization, making this compound a versatile building block for the synthesis of more complex molecules. While specific biological data for this exact compound is not publicly available, related structures containing the pyrrolidine ring and similar pharmacophores are investigated for a wide range of biological activities . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c18-10-17(21)20(16-6-7-16)13-15-8-9-19(12-15)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGILYVLSSJLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(C2)CC3=CC=CC=C3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The synthesis begins with constructing the 1-benzyl-pyrrolidin-3-ylmethyl backbone. A common approach involves cyclizing γ-aminobutyric acid (GABA) derivatives under reductive amination conditions. For example, benzylamine reacts with succinaldehyde in the presence of sodium cyanoborohydride to form the pyrrolidine core. Alternatively, Mitsunobu reactions between 3-hydroxypyrrolidine and benzyl alcohol derivatives yield the 1-benzyl-pyrrolidin-3-ol intermediate, which is subsequently oxidized to the aldehyde for further functionalization.

Reductive Amination for Cyclopropyl Group Introduction

The cyclopropylamine moiety is introduced via reductive amination. The pyrrolidine aldehyde intermediate reacts with cyclopropylamine using sodium triacetoxyborohydride (STAB) as the reducing agent. This step typically achieves 70–85% yield, with excess amine (1.5–2.0 equivalents) ensuring complete conversion. Solvent choice (e.g., dichloromethane or tetrahydrofuran) significantly impacts reaction kinetics, with polar aprotic solvents favoring imine formation.

Acetamide Coupling

The final step involves coupling the secondary amine with a protected aminoacetamide. Boc-protected glycine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), reacting with the pyrrolidine-cyclopropylamine intermediate in dimethylformamide (DMF). Deprotection with trifluoroacetic acid (TFA) yields the free amine. Alternative routes employ Fmoc-protected intermediates, enabling solid-phase synthesis for high-throughput applications.

Optimization Strategies

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–25°CPrevents epimerization
Solvent Polarityε = 20–40 (e.g., THF)Enhances nucleophilicity
Catalyst Loading10–20 mol%Balances cost and efficiency

Elevating temperatures beyond 40°C leads to racemization at the pyrrolidine stereocenter, reducing enantiomeric excess (ee) to <70%. Polar solvents like acetonitrile improve solubility but may necessitate longer reaction times (12–24 hours).

Protective Group Selection

  • Boc Groups : Provide stability under basic conditions but require acidic deprotection (TFA/CH₂Cl₂).

  • Fmoc Groups : Compatible with orthogonal protection strategies, ideal for sequential couplings.

Industrial-Scale Production

Continuous Flow Chemistry

Industrial synthesis adopts continuous flow reactors to enhance scalability. Key advantages include:

  • Improved Heat Transfer : Exothermic amidation steps are controlled via jacketed reactors, maintaining isothermal conditions.

  • Reduced Residence Time : 30–60 minutes per step vs. 6–8 hours in batch processes.

A representative protocol involves:

  • Pumping benzylpyrrolidine (0.5 M in THF) and cyclopropylamine (1.2 eq) through a Pd/C-packed column at 50°C.

  • In-line FTIR monitoring ensures >95% conversion before acetamide coupling.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20→50%) removes unreacted amines.

  • Ion-Exchange Resins : SCX columns retain protonated amines, enabling selective elution with methanolic NH₃.

Spectroscopic Validation

TechniqueKey Data Points
¹H NMR (400 MHz, CDCl₃)δ 3.72 (m, 1H, pyrrolidine CH₂), 2.89 (q, J=6.5 Hz, cyclopropyl CH)
HRMS (ESI+)m/z 287.2012 [M+H]⁺ (calc. 287.2009)

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Preliminary studies indicate that 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide exhibits significant biological activity, particularly in neuropharmacology. Compounds with similar structures have been investigated for their potential as:

  • Cognitive enhancers
  • Antidepressants
  • Anxiolytics

The interactions of this compound with various biological targets are critical for understanding its therapeutic efficacy and safety profiles.

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry include:

  • Drug Development : Its structure allows for modifications that could lead to new drugs targeting neurological conditions.
  • Research on Neurotransmitter Systems : Investigating its effects on neurotransmitter systems could provide insights into its mechanism of action.

Case Studies and Research Findings

While specific case studies directly involving this compound may be limited, related compounds have shown promise in clinical settings:

  • Cognitive Enhancers : Research has demonstrated that similar compounds can improve memory and learning in animal models.
  • Anxiolytic Effects : Some derivatives have been tested for their ability to reduce anxiety-like behaviors in preclinical studies.

These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Heterocyclic Moieties : The benzyl-pyrrolidinylmethyl group combines aromatic and heterocyclic features, which may improve membrane permeability compared to purely aliphatic substituents (e.g., trifluoroethyl) .
  • Synthetic Complexity: The multi-step synthesis required for the benzyl-pyrrolidin-3-ylmethyl group contrasts with simpler derivatives like N-benzyl-2-cyano-acetamide, which is synthesized via single-step condensation .

Biological Activity

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly in neuropharmacology. Its unique structure, which includes an amino group, a cyclopropyl moiety, and a pyrrolidine ring substituted with a benzyl group, suggests diverse biological activities. This article reviews the compound's biological activity, synthesis pathways, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C17H25N3O
  • Molecular Weight : 287.4 g/mol
  • Boiling Point : Approximately 437.7 °C
  • Density : Around 1.16 g/cm³

The presence of functional groups such as the amino and acetamide moieties enables various chemical reactions that can be exploited to develop analogs with enhanced biological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:

  • Neuropharmacology : Compounds with similar structures have been explored for their potential as neuroprotective agents and cognitive enhancers. The structural characteristics of this compound may facilitate interactions with neurotransmitter systems.
  • Receptor Interactions : The compound is hypothesized to interact with various receptors, including melanin-concentrating hormone receptors (MCHr1), which are implicated in weight management and metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for predicting its biological efficacy. The following table summarizes related compounds and their features:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamideC17H23ClN2OChlorine substitutionMay exhibit different pharmacodynamics due to chlorine atom
2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamideC17H25N3ODifferent pyrrolidine positionVariation in stereochemistry may influence activity
N-(1-benzyl-pyrrolidin-3-ylethyl)-acetamideC16H23N3OEthylene bridge instead of cyclopropaneMay exhibit different receptor interactions

These compounds highlight the diversity within this chemical class and underscore the unique characteristics of this compound that may contribute to its distinct biological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Neuroprotective Effects : A study on N-benzylated pyrrolidine derivatives indicated promising neuroprotective effects against oxidative stress in neuronal cell lines, suggesting potential applications for neurodegenerative diseases .
  • Weight Management : Research involving MCHr1 antagonists demonstrated that compounds similar to this compound can effectively inhibit MCH-mediated calcium release, contributing to weight loss in diet-induced obese mice .
  • Antimicrobial Activity : Investigations into pyrrolidine derivatives have shown moderate antibacterial and antifungal properties against various strains, indicating that structural modifications could enhance antimicrobial efficacy .

Q & A

Q. Optimization Strategies :

  • Use Schlenk-line techniques to exclude moisture for sensitive intermediates.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) or LC-MS.
  • Adjust stoichiometry (e.g., 1.2 equivalents of cyclopropyl carbonyl chloride) to improve yield .
Step Reagents/ConditionsYield (%)Purity (HPLC)
BenzylationBnCl, K₂CO₃, DMF, 60°C7895%
DeprotectionTFA/DCM (1:1), rt8598%
Acetamide couplingCyclopropyl carbonyl chloride, Et₃N, THF6593%

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. Key signals:
    • Pyrrolidine N-CH₂ protons: δ 2.8–3.2 ppm (multiplet).
    • Cyclopropyl ring protons: δ 0.8–1.2 ppm (triplet) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z: ~345.2).
  • X-ray Crystallography : For absolute configuration confirmation, grow crystals in ethanol/water (slow evaporation).

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under argon. Avoid prolonged exposure to light or humidity .
  • Degradation Pathways : Hydrolysis of the acetamide group in acidic/basic conditions (pH < 3 or > 10). Monitor via LC-MS for hydrolysis products (e.g., free amine).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Basic: What preliminary toxicity assessments are recommended before in vivo studies?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination).
  • Ames Test : Screen for mutagenicity with Salmonella typhimurium TA98/TA100 strains .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Advanced: How can computational methods (e.g., DFT, molecular dynamics) guide reaction design for derivatives?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set) .
  • Solvent Effects : Simulate free energy changes in polar (DMSO) vs. nonpolar (toluene) solvents using COSMO-RS.
  • Machine Learning : Train models on existing reaction data (e.g., yield, temperature) to predict optimal conditions for novel analogs .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Cross-Validation : Replicate assays in parallel labs using identical protocols (e.g., ATP-based viability assays).
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number or serum concentration.
  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What analytical techniques are suitable for detecting trace impurities or stereochemical variants?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers .
  • LC-HRMS : Identify impurities at <0.1% levels with a Q-TOF mass spectrometer.
  • 2D NMR : NOESY or HSQC to distinguish diastereomers (e.g., cyclopropyl configuration) .

Advanced: How can researchers study the compound’s degradation products under oxidative stress?

Methodological Answer:

  • Forced Degradation : Treat with H₂O₂ (3% v/v) at 40°C for 24h. Analyze products via LC-MS/MS.
  • Radical Trapping : Add TEMPO to quench free radicals and identify transient intermediates.
  • Environmental Simulation : Use a photoreactor (λ = 254 nm) to mimic UV-induced degradation .

Advanced: What strategies improve enantiomeric purity during large-scale synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry during cyclopropanation.
  • Kinetic Resolution : Use lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) to separate enantiomers .
  • Crystallization-Induced Diastereomer Transformation : Recrystallize diastereomeric salts with L-tartaric acid .

Advanced: How can in silico docking predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., dopamine D₂ receptor). Refine poses with MM-GBSA.
  • Pharmacophore Mapping : Align key features (e.g., hydrogen bond donors, aromatic rings) with known ligands .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .

Q. Data Sources :

  • Synthesis protocols:
  • Stability/toxicity:
  • Computational methods:
  • Analytical techniques:

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